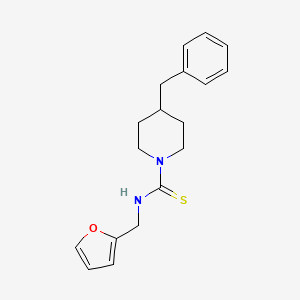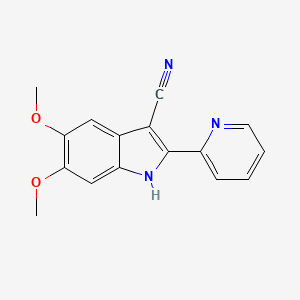![molecular formula C25H27FN6O3 B10874847 7-(4-fluorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10874847.png)
7-(4-fluorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-fluorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines a purine core with fluorobenzyl and methoxyphenyl piperazine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and other nitrogen-containing compounds.
Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a suitable leaving group on the purine core with 4-fluorobenzyl chloride under basic conditions.
Attachment of the Methoxyphenyl Piperazine Moiety: The final step involves the coupling of the intermediate with 4-(4-methoxyphenyl)piperazine using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the fluorobenzyl group, potentially leading to the formation of fluorobenzyl alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Fluorobenzyl alcohol.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 7-(4-fluorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl and methoxyphenyl piperazine moieties are likely involved in binding to these targets, while the purine core may play a role in modulating the compound’s overall activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate: This compound shares the methoxyphenyl piperazine moiety but lacks the purine core and fluorobenzyl group.
4-(3-{[4-(cyclopropylcarbonyl)piperazin-1-yl]carbonyl}-4-fluorobenzyl)phthalazin-1(2H)-one: This compound shares the fluorobenzyl group but has a different core structure.
Uniqueness
The uniqueness of 7-(4-fluorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione lies in its combination of a purine core with fluorobenzyl and methoxyphenyl piperazine moieties, which imparts unique chemical and biological properties not found in other similar compounds.
Propiedades
Fórmula molecular |
C25H27FN6O3 |
|---|---|
Peso molecular |
478.5 g/mol |
Nombre IUPAC |
7-[(4-fluorophenyl)methyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C25H27FN6O3/c1-28-22-21(23(33)29(2)25(28)34)32(16-17-4-6-18(26)7-5-17)24(27-22)31-14-12-30(13-15-31)19-8-10-20(35-3)11-9-19/h4-11H,12-16H2,1-3H3 |
Clave InChI |
SUPNLJJZQJGYJG-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CC5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3,4-Dimethoxyphenyl)-2-({[2-(4-hexanoylpiperazin-1-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B10874777.png)

![12-(2-Furyl)-2-(2-hydroxyphenyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10874789.png)

![4-amino-N-{4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl}benzenesulfonamide](/img/structure/B10874793.png)
![2-(naphthalen-1-yloxy)-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10874795.png)
![(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl (2,6-dimethylphenyl) ether](/img/structure/B10874802.png)
![3,7-dibenzyl-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10874812.png)
![7-benzyl-2-(2-chlorophenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10874824.png)
![4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(furan-2-ylmethyl)piperidine-1-carbothioamide](/img/structure/B10874832.png)
![3,5,7-trimethyl-4-(4-methylphenyl)-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene-10,12-dicarbaldehyde](/img/structure/B10874835.png)
![2-(3-Nitrophenyl)-2-oxoethyl 3-[(2-methylpropanoyl)amino]benzoate](/img/structure/B10874838.png)
![(4Z)-2-(4-fluorophenyl)-5-methyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10874851.png)
![N'-{(3Z)-5-bromo-1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B10874855.png)
